molecular formula C12H15Cl2NO B1475552 1-(3,5-Dichlorobenzyl)piperidin-3-ol CAS No. 1594114-01-8

1-(3,5-Dichlorobenzyl)piperidin-3-ol

Cat. No. B1475552
M. Wt: 260.16 g/mol
InChI Key: XMQLRIMVAWYYJM-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Klumpp et al. (2001) delved into the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in the Bronsted superacid CF3SO3H (triflic acid), leading to aryl-substituted piperidines. This work proposed that reactions proceed through dicationic electrophilic intermediates, demonstrating a method that could potentially apply to derivatives of "1-(3,5-Dichlorobenzyl)piperidin-3-ol" (Klumpp et al., 2001).

Khalid et al. (2013) synthesized 2-O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, by coupling with piperidine and subsequent substitution reactions. These derivatives displayed significant biological activities, highlighting the potential for "1-(3,5-Dichlorobenzyl)piperidin-3-ol" derivatives in biological applications (Khalid et al., 2013).

Biological Activities and Applications

The exploration of piperidine derivatives for their biological activities was evident in the work by Zaratin et al. (2004), where a specific piperidine derivative was investigated for its potential in modifying nociception and morphine tolerance. Although not directly related to "1-(3,5-Dichlorobenzyl)piperidin-3-ol," this study indicates the broad interest in piperidine derivatives in pharmacological research (Zaratin et al., 2004).

Dyusebaeva et al. (2017) studied the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, demonstrating the potential of piperidine-based compounds in antimicrobial applications. This suggests that derivatives of "1-(3,5-Dichlorobenzyl)piperidin-3-ol" might also exhibit useful antimicrobial properties (Dyusebaeva et al., 2017).

Future Directions

Piperidines are ubiquitous in nature and in medicaments as well. They play important roles in the human body and have great biologic qualities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-4-9(5-11(14)6-10)7-15-3-1-2-12(16)8-15/h4-6,12,16H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQLRIMVAWYYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorobenzyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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